

# Pharmacokinetic and pharmacodynamic properties of Cephradine

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An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of **Cephradine** 

### Introduction

**Cephradine** is a first-generation cephalosporin antibiotic renowned for its broad-spectrum bactericidal activity against a variety of Gram-positive and some Gram-negative bacteria.[1] It is utilized in the treatment of infections affecting the respiratory tract, urinary tract, and skin and soft tissues.[1][2] **Cephradine** can be administered orally and parenterally.[3][4] This technical guide provides a comprehensive analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **Cephradine**, tailored for researchers, scientists, and drug development professionals.

## **Pharmacokinetics (PK)**

The study of pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). **Cephradine** is characterized by rapid absorption and excretion, primarily in an unchanged form.[3][5]

## **Absorption**

Following oral administration, **Cephradine** is well and rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within one to two hours.[3][5] The oral bioavailability is high, estimated to be around 94% in both young and



elderly adults.[6] While the presence of food can slow the rate of absorption, it does not significantly decrease the total amount absorbed.[5]

### **Distribution**

**Cephradine** is widely distributed throughout body tissues and fluids, achieving satisfactory concentrations in pleural and synovial fluids, bone, and various tissues including the liver, lungs, and heart muscle.[7][8][9] Its penetration into the central nervous system (CNS) is poor. [7] The protein binding of **Cephradine** is low, reported to be between 5% and 20%.[7][10][11] [12] This low level of protein binding means a larger fraction of the drug is free and biologically active in the plasma.[10][13] The volume of distribution (Vd) is larger than that of more highly protein-bound cephalosporins like cefazolin, indicating more extensive tissue distribution.[10]

#### Metabolism

**Cephradine** is not significantly metabolized in the body.[3][5][7]

#### **Excretion**

The primary route of elimination for **Cephradine** is renal.[4] It is predominantly excreted unchanged in the urine through both glomerular filtration and tubular secretion.[7]

Approximately 60-90% of an administered dose is recovered in the urine within 6 hours.[5][7]

This rapid renal clearance results in a relatively short elimination half-life of about 1 to 1.7 hours in adults with normal renal function.[3][6] In elderly patients, a decline in renal function can lead to reduced clearance and a longer half-life.[6]

## Data Presentation: Pharmacokinetic Parameters of Cephradine

The following tables summarize key pharmacokinetic parameters of **Cephradine** across different populations and administration routes.

Table 1: Pharmacokinetic Parameters of **Cephradine** in Adult Populations



Parameter	Young Adults (19-25 years)	Elderly Adults (65-81 years)	Healthy Korean Volunteers	Reference(s)
Dose	1g IV / 1g Oral	1g IV / 1g Oral	500mg Oral	[6][12]
Cmax (μg/mL)	~16 (Oral, 500mg)	Not Specified	12.69 - 12.81	[7][12]
Tmax (h)	~1.0	Not Specified	0.92 - 1.22	[3][12]
Half-life (t½) (h)	1.12 ± 0.13 (IV)	1.71 ± 0.20 (IV)	1.02 - 1.13	[6][12]
AUC₀-t (μg⋅h/mL)	Not Specified	Not Specified	18.42 - 20.54	[12]
AUC₀-∞ (μg·h/mL)	Not Specified	Not Specified	19.14 - 21.22	[12]
Total Systemic Clearance (mL/min/kg)	4.81 ± 0.59 (IV)	2.64 ± 0.34 (IV)	Not Specified	[6]
Protein Binding (%)	5 - 20	5 - 20	6 - 20	[7][10][12]

| Bioavailability (%) | ~94 | ~94 | Not Specified |[6] |

Table 2: Pharmacokinetic Parameters of **Cephradine** in a Pediatric Population

Parameter	Fasting (13 mo - 8.3 yrs)	Non-Fasting (13 mo - 8.3 yrs)	Reference(s)
Dose	15 mg/kg	15 mg/kg	[14][15]
Cmax (μg/mL)	21.3 (mean)	9.9 (mean)	[14][15]
Tmax (min)	30	30	[15]
Half-life (t½) (h)	0.8	1.0	[14][15]

| AUC ( $\mu$ g/mL·h) | 26% larger than non-fasting | Not Specified |[14][15] |



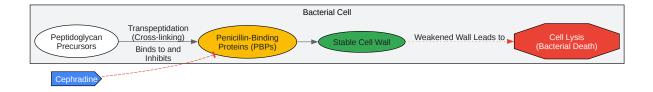
## **Pharmacodynamics (PD)**

Pharmacodynamics focuses on the biochemical and physiological effects of drugs on the body, including their mechanism of action. **Cephradine**'s pharmacodynamic activity is defined by its bactericidal effect on susceptible microorganisms.

#### **Mechanism of Action**

As a member of the  $\beta$ -lactam class of antibiotics, **Cephradine**'s primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2][16] The process involves several key steps:

- Binding to Penicillin-Binding Proteins (PBPs): **Cephradine** binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[16][17] These enzymes are essential for the final steps of peptidoglycan synthesis.
- Inhibition of Transpeptidation: By binding to PBPs, **Cephradine** inhibits the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.[1][3] This cross-linking is crucial for the strength and rigidity of the cell wall.
- Cell Lysis: The disruption of peptidoglycan synthesis leads to a weakened and defective cell wall.[2][16] The compromised cell wall cannot withstand the high internal osmotic pressure of the bacterium, resulting in cell lysis and death.[16][17] This bactericidal action is most effective against actively dividing bacteria that are continuously synthesizing new cell walls.
   [2][17]



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**Cephradine**'s mechanism of action on bacterial cell wall synthesis.



## **Spectrum of Activity and Resistance**

**Cephradine** is active against a broad spectrum of Gram-positive bacteria and some Gram-negative organisms.[16][18] Susceptible pathogens often include Staphylococcus aureus (including penicillinase-producing strains), Streptococcus pneumoniae, Streptococcus pyogenes, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[3][18] Bacterial resistance to **Cephradine** can emerge, most commonly through the production of  $\beta$ -lactamase enzymes that hydrolyze the  $\beta$ -lactam ring, rendering the antibiotic ineffective.[16]

## Data Presentation: Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a key measure of an antibiotic's potency.

Table 3: Representative MIC Values for Cephradine

Bacterial Species	MIC₅₀ (μg/mL)	MIC <sub>90</sub> (μg/mL)	Reference(s)
Staphylococcus aureus	64	512	[19]
Escherichia coli	Not Specified	Not Specified	[20]
Klebsiella pneumoniae	Not Specified	Not Specified	[21]
Proteus mirabilis	Not Specified	Not Specified	[21]

| Streptococcus pneumoniae | Not Specified | Not Specified | [21] |

Note: MIC values can vary significantly depending on the specific bacterial strain and the testing methodology employed.[1]

## **Experimental Protocols**

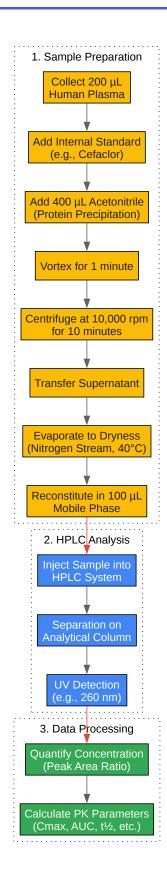
Detailed and standardized methodologies are critical for obtaining reliable and reproducible PK/PD data.



## **Protocol for Pharmacokinetic Analysis via HPLC**

This protocol describes a typical High-Performance Liquid Chromatography (HPLC) method for the quantification of **Cephradine** in human plasma.[1][12]





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Workflow for a typical pharmacokinetic study of **Cephradine**.



#### • Sample Preparation:

- To 200 μL of human plasma, add a known concentration of an internal standard (e.g., Cefaclor).
- Precipitate plasma proteins by adding 400 μL of acetonitrile.
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube and evaporate it to dryness under a gentle stream of nitrogen gas at 40°C.
- Reconstitute the dried residue in 100 μL of the mobile phase.[1]

#### HPLC Conditions:

- Mobile Phase: A typical isocratic mobile phase consists of acetonitrile, methanol, and a buffer like 20 mM potassium phosphate (e.g., in a 15/5/80 v/v/v ratio), with the pH adjusted to 3.48.[12]
- Column: A C18 or similar reverse-phase column (e.g., Cosmosil Cholester, 250 x 4.6 mm, 3 μm).[12]
- Detection: UV detection at a wavelength of 260 nm.[12]
- Flow Rate: Typically around 1.0 mL/min.

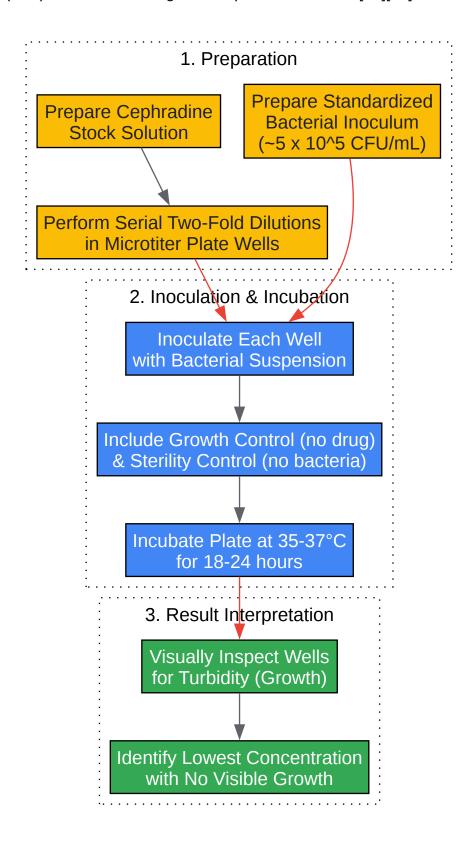
#### Data Analysis:

- Cephradine concentration is determined by comparing the peak area ratio of Cephradine to the internal standard against a standard curve.
- Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are then calculated from the resulting concentration-time data.

## **Protocol for MIC Determination (Broth Microdilution)**



The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.[19][22]





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Workflow for determining the Minimum Inhibitory Concentration (MIC).

#### Preparation:

- Prepare a stock solution of **Cephradine** of a known concentration.
- In a 96-well microtiter plate, perform serial two-fold dilutions of the **Cephradine** stock solution in a suitable growth medium (e.g., Mueller-Hinton Broth) to create a range of concentrations.
- Prepare a standardized bacterial inoculum from a pure culture, adjusting its turbidity to match a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the wells.

#### Inoculation and Incubation:

- Inoculate each well containing the diluted antibiotic with the standardized bacterial suspension.
- Include a positive control well (broth and bacteria, no antibiotic) to confirm bacterial growth and a negative control well (broth only) to ensure medium sterility.
- Incubate the plate at 35-37°C for 18 to 24 hours.[19]

#### Interpretation:

- Following incubation, visually inspect the wells for turbidity. The presence of turbidity indicates bacterial growth.
- The MIC is recorded as the lowest concentration of Cephradine at which there is no visible growth.[23]

### Conclusion

**Cephradine** remains a clinically relevant first-generation cephalosporin, characterized by favorable pharmacokinetic properties including rapid oral absorption, wide tissue distribution,



low protein binding, and efficient renal excretion of the unchanged drug. Its pharmacodynamic profile is defined by a potent bactericidal mechanism involving the inhibition of bacterial cell wall synthesis. A thorough understanding of these PK/PD characteristics, supported by robust experimental methodologies, is essential for optimizing its therapeutic use and for the continued development of effective anti-infective agents.

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